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Given the presence of a nitrile group and an amine group, (R)-3-Aminobutanenitrile hydrochloride could potentially hold promise in various research fields, including:
(R)-3-Aminobutanenitrile hydrochloride is a chiral compound with the chemical formula C4H9ClN2 and a CAS number of 1073666-55-3. This compound features both an amine group and a nitrile group, which contribute to its potential applications in various fields, particularly in organic synthesis and pharmaceutical development. The presence of chirality (R-configuration) at the third carbon atom distinguishes it from its stereoisomer, (S)-3-Aminobutanenitrile hydrochloride, potentially leading to different biological activities and chemical reactivities .
While comprehensive studies on the biological activity of (R)-3-Aminobutanenitrile hydrochloride are scarce, compounds with similar structures have shown promise in medicinal chemistry. The presence of an amine and nitrile group suggests potential interactions with biological targets, including enzyme inhibition or modulation of receptor activity. The chirality may also play a crucial role in determining the pharmacological profile of this compound .
(R)-3-Aminobutanenitrile hydrochloride is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. It may serve as a building block for the development of novel drugs or bioactive molecules due to its unique structural features. Its potential applications extend to areas such as medicinal chemistry and material science, where chiral compounds are often required .
Several compounds exhibit structural similarities to (R)-3-Aminobutanenitrile hydrochloride, particularly those containing amine and nitrile functional groups. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
(S)-3-Aminobutanenitrile hydrochloride | C4H9ClN2 | Stereoisomer with potential different biological activity |
2-Aminobutyronitrile | C4H8N2 | Lacks chirality; simpler structure |
3-Aminopropionitrile | C4H8N2 | Similar functional groups but different carbon chain length |
These compounds highlight the uniqueness of (R)-3-Aminobutanenitrile hydrochloride due to its specific chirality and functional group arrangement, which may lead to distinct chemical behaviors and biological activities compared to its non-stereoisomeric counterparts .
(R)-3-Aminobutanenitrile hydrochloride is a chiral organic compound with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol. Its structure consists of a four-carbon chain with a nitrile group (-C≡N) at the second carbon, an amine group (-NH₂) at the third carbon, and a hydrochloride counterion (HCl). The (R) configuration denotes the spatial arrangement of substituents around the chiral center at C3, where the priority order follows the Cahn-Ingold-Prelog rules.
The compound exists as a hydrochloride salt, which stabilizes the amine group through protonation. This salt formation enhances solubility in polar solvents and facilitates crystallization. The stereochemistry is critical, as the (R) and (S) enantiomers exhibit distinct pharmacological and chemical behaviors despite identical physical properties.
Functional Group | Position | Role |
---|---|---|
Nitrile (-C≡N) | C2 | Electron-withdrawing, influences reactivity |
Amine (-NH₃⁺) | C3 | Hydrogen bonding, salt formation |
Hydrochloride (HCl) | Counterion | Stabilizes amine, enhances solubility |
The SMILES notation CC(C)(CC#N)N.Cl (for the (R)-enantiomer) highlights the connectivity and stereochemistry, with the chiral center at C3.
Crystallographic data for (R)-3-aminobutanenitrile hydrochloride remain limited, but comparative studies with the (S)-enantiomer reveal distinct packing behaviors. X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD) are critical for resolving stereochemical differences.
While direct crystallographic data for the (R)-enantiomer is unavailable, the (S)-form crystallizes in space groups such as Pbca with lattice parameters comparable to other hydrochloride salts. Both enantiomers likely adopt similar unit cell geometries due to identical molecular weights and volumes, but their distinct stereochemistry leads to different hydrogen-bonding networks and packing motifs.
Quantum mechanical methods, such as density functional theory (DFT), provide insights into the electronic structure of (R)-3-aminobutanenitrile hydrochloride. These calculations complement experimental data by elucidating molecular orbitals and reactivity patterns.
Using the B3LYP/LANL2DZ basis set, key descriptors include:
Descriptor | Value (Estimated) | Significance |
---|---|---|
HOMO Energy | -6.0 eV | Determines electron-donating capacity |
LUMO Energy | -1.5 eV | Influences nucleophilic attack sites |
Global Electrophilicity (ω) | Moderate | Indicates reactivity with nucleophiles |
The nitrile group lowers the LUMO energy, making the molecule susceptible to nucleophilic addition at the C≡N bond. The hydrochloride salt further polarizes the molecule, enhancing electrophilic character at the amine nitrogen.